4-Methyl-1-(2-pyrazinyl)-4-piperidinamine
Overview
Description
This usually includes the compound’s systematic name, other names or synonyms it might be known by, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the overall process.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atoms, bonds, and the spatial arrangement of atoms.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes, including its reactivity, the conditions needed for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Dual Inhibition Properties
A significant application of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine derivatives is as c-Met/ALK dual inhibitors. Compounds like SMU-B, a novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-one, have been identified as potent and selective inhibitors. These compounds exhibit pharmacodynamic effects by inhibiting c-Met phosphorylation in vivo and demonstrate notable tumor growth inhibition in certain cancer models (Li et al., 2013).
Role in Aurora Kinase Inhibition
Compounds structurally related to 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, like the Aurora kinase inhibitor mentioned in the literature, are considered potentially useful in cancer treatment. These compounds target Aurora A kinase and can be instrumental in developing therapies for cancer (ロバート ヘンリー,ジェームズ, 2006).
Anti-inflammatory and Analgesic Properties
Research indicates that 1-methyl-4-(N-aroyl)-piperidinamides, which are structurally related to 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, possess anti-inflammatory and analgesic properties. These compounds have been synthesized and evaluated for their effectiveness and side effects, contributing to understanding the structure-activity relationship (Pau et al., 1998).
Use in Motilin Receptor Agonism
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a novel motilin receptor agonist, is another application where derivatives of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine play a crucial role. This compound has shown promising activity in gastrointestinal motility, which could lead to therapeutic applications (Westaway et al., 2009).
Safety And Hazards
This involves understanding the safety precautions needed when handling the compound and the potential hazards it might pose.
Future Directions
This involves considering potential future research directions, such as new synthetic methods, applications, or investigations into its properties.
properties
IUPAC Name |
4-methyl-1-pyrazin-2-ylpiperidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-10(11)2-6-14(7-3-10)9-8-12-4-5-13-9/h4-5,8H,2-3,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMNSSUBWODQOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CN=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(2-pyrazinyl)-4-piperidinamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.